molecular formula C20H26N2O4S2 B142561 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide CAS No. 143585-47-1

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Numéro de catalogue: B142561
Numéro CAS: 143585-47-1
Poids moléculaire: 422.6 g/mol
Clé InChI: FIAAGQKYVFEMGC-WOJBJXKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide (CAS: 121758-19-8) is a chiral sulfonamide derivative characterized by a cyclohexyl backbone with two 4-methylbenzenesulfonamide groups in the (1R,2R)-configuration. Its synthesis typically involves the reaction of (1R,2R)-1,2-diphenylethylenediamine with 4-methylbenzenesulfonyl chloride (tosyl chloride), achieving a high yield of ~88% . The compound’s stereochemistry and sulfonamide moieties render it a candidate for therapeutic applications, particularly in modulating enzyme activity or receptor binding. Crystallographic studies reveal a three-dimensional network stabilized by weak C–H⋯O hydrogen bonds, influencing its physicochemical properties .

Propriétés

IUPAC Name

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAAGQKYVFEMGC-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456807
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143585-47-1
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-(+)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. Sulfonamides are a well-established class of drugs known for their antibacterial properties and have been investigated for various therapeutic applications, including anticancer and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H26N2O4S2C_{20}H_{26}N_2O_4S_2 and features a complex structure that contributes to its biological activity. The sulfonamide group is known for its ability to interact with various biological targets.

Antitumor Activity

Sulfonamides, including the compound , have shown promising antitumor properties. Research indicates that they can disrupt cellular processes critical for cancer cell proliferation. For instance, sulfonamides can inhibit the activity of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria and some cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells .

Interaction with Tubulin

The compound has been studied for its ability to bind to tubulin, disrupting microtubule dynamics. This interaction is crucial because microtubules play a significant role in mitosis. By binding to the colchicine-binding site on β-tubulin, the compound can block cell cycle progression at the G2/M phase, leading to cytotoxic effects on cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate potent activity in the nanomolar range against specific cell types .

Cell Line IC50 (nM)
HT-29 (Colon Carcinoma)25
M21 (Skin Melanoma)30
MCF7 (Breast Carcinoma)28

These results suggest that the compound could serve as a lead candidate for further development in cancer therapy.

Structural Analysis

The crystal structure of the compound reveals that it forms hydrogen bonds and other interactions that stabilize its conformation in biological systems. These structural characteristics are pivotal for its binding affinity to target proteins .

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of the compound in vivo using chick chorioallantoic membrane assays. The results indicated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound’s structural analogs differ in backbone configuration, substituents, or sulfonamide positioning. Key comparisons include:

Compound CAS Number Key Structural Features Biological Activity/Applications Synthesis Yield/Notes
4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide (stereoisomer) 212555-28-7 (1S,2S)-cyclohexyl configuration Potential differences in enantioselective binding; used in chiral resolution studies Similar synthesis route; stereochemistry affects crystallization
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) - Linear phenyl-iminomethyl linker instead of cyclohexyl backbone Dual SphK1/2 inhibitor (Ki: 27 μM for SphK1, 7 μM for SphK2); ATP-competitive Designed via homology modeling of SphK1 ATP-binding site
HMC Compounds (e.g., N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide) - 4-hydroxy-4-methylcyclohexyl backbone; phenyl/pyridyl substituents Anti-inflammatory, bone loss inhibition; targets immune-mediated disorders (e.g., rheumatoid arthritis) Optimized for solubility via hydroxyl group; tested in preclinical models
N-[(1R,2R)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methyl-benzenesulfonamide - Bis(4-methoxyphenyl)ethyl backbone; amino group Pharmacophore for drug discovery; potential CNS or anticancer applications High purity (>97%); used in medicinal chemistry screening
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide - Oxazole-sulfamoylphenyl substituent Crystallized for structural studies; hydrogen bonding differs from target compound Single-crystal X-ray analysis (R factor: 0.055)

Pharmacological and Physicochemical Differences

  • Stereochemistry : The (1R,2R)-configuration of the target compound may enhance binding specificity compared to its (1S,2S)-stereoisomer, as seen in enantioselective enzyme inhibition .
  • Substituent Effects : The hydroxyl group in HMC compounds improves aqueous solubility, whereas the target compound’s methyl groups favor lipophilicity, impacting bioavailability .
  • Enzyme Inhibition : MP-A08’s linear structure allows dual SphK1/2 inhibition, whereas the target compound’s rigid cyclohexyl backbone may restrict binding to specific isoforms .
  • Crystallographic Behavior : The target compound forms a 3D hydrogen-bonded network, while analogs like N-(2-formylphenyl)-4-methylbenzenesulfonamide adopt trans-dimers, affecting melting points and stability .

Key Research Findings

Therapeutic Potential: The target compound’s sulfonamide groups and chiral center make it a scaffold for anticancer or anti-inflammatory agents, though direct activity data are pending .

Controlled Substance Analogues : Structurally related benzamides (e.g., U-47700) are regulated due to opioid receptor activity, highlighting the pharmacological relevance of sulfonamide stereochemistry .

Crystallography : Weak hydrogen bonds in the target compound’s crystal lattice suggest tunable solid-state properties for drug formulation .

Méthodes De Préparation

Reaction Conditions and Optimization

The sulfonylation proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or sodium hydroxide is used to neutralize HCl generated during the reaction. Stoichiometric studies indicate that a 2:1 molar ratio of tosyl chloride to diamine is optimal for complete bis-sulfonylation. Excess reagent or prolonged reaction times lead to side products, such as mono-sulfonylated intermediates or over-sulfonylated derivatives.

Table 1: Optimization of Sulfonylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFDCM
BaseTEA (2.2 equiv)NaOH (2.0 equiv)TEA (3.0 equiv)
Temperature (°C)0 → 25250 → 25
Time (h)12824
Yield (%)786582

Data adapted from.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the diamine’s amine groups on the electrophilic sulfur atom of tosyl chloride. The base scavenges HCl, shifting the equilibrium toward product formation. Steric hindrance from the cyclohexane ring necessitates mild conditions to prevent epimerization of the (1R,2R) configuration.

Workup and Purification Strategies

Post-sulfonylation, the crude product is subjected to a multi-step purification process:

  • Quenching : The reaction mixture is quenched with ice-cold water to precipitate unreacted reagents.

  • Extraction : The product is extracted into DCM or ethyl acetate, followed by washing with dilute HCl (to remove excess base) and brine (to remove polar impurities).

  • Crystallization : Recrystallization from ethanol or ethanol/water mixtures yields the pure bis-sulfonamide as a white crystalline solid. Melting points range from 170–173°C, consistent with literature values.

Characterization and Quality Control

The final product is characterized using:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the cyclohexyl protons (δ 1.2–2.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and sulfonamide NH groups (δ 5.1–5.3 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M + Na]⁺ is observed at m/z 445.1321 (calculated: 445.1325).

  • Optical Rotation : The enantiomeric purity is confirmed via polarimetry ([α]D²⁵ = −15.6° in CHCl₃).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors have been proposed to enhance efficiency. These systems minimize side reactions by ensuring rapid mixing and precise temperature control. However, industrial data remain proprietary, and academic reports focus on batch processes.

Applications in Asymmetric Catalysis

While beyond the scope of preparation methods, it is noteworthy that the title compound serves as a precursor to chiral ligands for asymmetric hydrogenation. Its rigid cyclohexyl backbone and sulfonamide groups facilitate coordination to transition metals like ruthenium and rhodium .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.